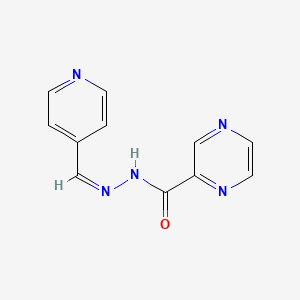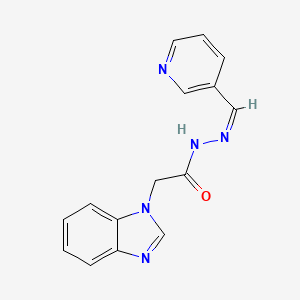
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime, also known as EDDO, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDO belongs to the family of benzisoxazolone oximes, which are known for their ability to inhibit the enzyme acetylcholinesterase (AChE) and thus increase the levels of acetylcholine in the brain.
作用機序
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is beneficial for the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit AChE, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for lab experiments is its ability to inhibit AChE, which is important for the study of Alzheimer's disease and other neurological disorders. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the study of various diseases.
One limitation of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments. In addition, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are a number of future directions for the study of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime. One area of research is the development of new drugs based on the structure of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the study of the anti-inflammatory and antioxidant properties of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime for the treatment of various diseases.
In addition, there is a need for further research on the mechanism of action of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and its effects on various biochemical and physiological processes. Further research is also needed to optimize the synthesis method of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime and to develop new methods for administering the compound in lab experiments.
合成法
The synthesis of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime involves the reaction of 3-ethyl-6,6-dimethyl-7-nitro-1,2-benzisoxazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting compound is then reduced with sodium borohydride to yield 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime. This synthesis method has been optimized to produce high yields of pure 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime with minimal impurities.
科学的研究の応用
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of research is the development of new drugs for the treatment of Alzheimer's disease. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to inhibit AChE, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is beneficial for the treatment of Alzheimer's disease.
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has also been studied for its potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. In addition, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
特性
IUPAC Name |
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-10-8(12-14)5-11(2,3)6-9(10)15-13-7/h14H,4-6H2,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMPXMXRHJUFBZ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC2=C1C(=NO)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC2=C1/C(=N\O)/CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)




![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)
![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)

![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)